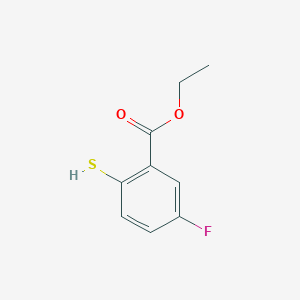

Ethyl 5-fluoro-2-mercaptobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 5-fluoro-2-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-2-12-9(11)7-5-6(10)3-4-8(7)13/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRHDMMRVLIDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584538 | |

| Record name | Ethyl 5-fluoro-2-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-85-8 | |

| Record name | Ethyl 5-fluoro-2-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry

Ethyl 5-fluoro-2-mercaptobenzoate is a valuable reagent, particularly in the fields of organic synthesis and heterocyclic chemistry. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct intricate molecular architectures. The thiol (-SH) group is a potent nucleophile, readily participating in reactions to form thioethers, while the ester group (-COOEt) can be hydrolyzed to a carboxylic acid or be involved in various condensation reactions. The fluorine atom, a bioisostere of a hydrogen atom, is often incorporated into bioactive molecules to enhance their metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties. globalscientificjournal.com

The strategic placement of these functional groups makes this compound an ideal precursor for the synthesis of a variety of heterocyclic compounds. Notably, it is a key starting material for the preparation of fluorinated thioxanthones and benzothiazines, which are classes of compounds extensively investigated for their potential applications in medicinal chemistry and materials science. The synthesis of these heterocycles often involves an initial S-alkylation or S-arylation of the thiol group, followed by an intramolecular cyclization reaction. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form a C-S bond between the thiol and an aryl halide, a critical step in the assembly of more complex scaffolds. wikipedia.org

The table below summarizes the key structural features of this compound and their significance in chemical synthesis.

| Functional Group | Position | Significance in Synthesis |

| Ethyl Ester | 1 | Can be hydrolyzed to a carboxylic acid for further functionalization or can participate in condensation reactions. |

| Thiol | 2 | A strong nucleophile for the formation of thioethers and for cyclization reactions to form sulfur-containing heterocycles. |

| Fluorine | 5 | Enhances the physicochemical properties of resulting molecules, such as metabolic stability and target binding affinity. |

Historical Perspective on Its Utility As a Key Intermediate

The utility of Ethyl 5-fluoro-2-mercaptobenzoate as a key intermediate is rooted in the broader history of sulfur-containing organic compounds and the rise of fluorine in medicinal chemistry. The parent compound, thiosalicylic acid, and its derivatives have been recognized for their chemical reactivity and biological relevance for over a century. Early research into these compounds laid the groundwork for understanding the behavior of the mercaptobenzoate scaffold.

The introduction of fluorine into organic molecules for pharmaceutical applications gained significant momentum in the mid-20th century. The discovery of the profound effects of fluorine substitution on the biological activity of various compounds spurred a new wave of research in medicinal chemistry. researchgate.net This led to an increased demand for fluorinated building blocks, including fluorinated aromatic compounds like this compound.

While specific early patents and publications detailing the use of this compound are not extensively documented in readily available historical archives, its emergence as a commercial chemical building block is a direct consequence of the growing interest in fluorinated pharmaceuticals and agrochemicals. The development of synthetic methodologies to introduce fluorine into aromatic rings, and the subsequent functionalization of these compounds, paved the way for the availability and use of intermediates like this compound in both academic and industrial research.

Overview of Current Research Trajectories Involving the Compound

Established Laboratory Synthesis Procedures

The established laboratory synthesis of this compound is typically a two-step process commencing with a suitable di-substituted benzene (B151609) derivative. A common and commercially available starting material is 2-chloro-5-fluorobenzoic acid.

The first critical step is the introduction of the thiol (-SH) group via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the chlorine atom at the 2-position of 2-chloro-5-fluorobenzoic acid is displaced by a sulfur nucleophile. The presence of the electron-withdrawing fluorine atom at the 5-position and the carboxylic acid group (or its carboxylate form under basic conditions) facilitates this substitution by activating the aromatic ring towards nucleophilic attack. Sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) are commonly employed as the sulfur source. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The resulting product is 5-fluoro-2-mercaptobenzoic acid.

The second step is the Fischer-Speier esterification of the synthesized 5-fluoro-2-mercaptobenzoic acid. wikipedia.orgorganic-chemistry.org This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). masterorganicchemistry.com The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ethyl ester, this compound, by Le Châtelier's principle. The water produced during the reaction is often removed to further drive the reaction to completion.

Innovative Approaches in Precursor Preparation

While 2-chloro-5-fluorobenzoic acid is a common precursor, research into alternative and potentially more efficient methods for its preparation is ongoing. One approach involves the oxidation of the corresponding o-chlorofluorotoluene. For instance, the oxidation of 2-chloro-5-fluorotoluene (B1347005) using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous medium can yield 2-chloro-5-fluorobenzoic acid. orgsyn.org Another innovative route starts from 2,4-dichloro-5-fluoronitrobenzene, which can be reduced to 2,4-dichloro-5-fluoroaniline. chemscene.com Subsequent diazotization followed by a Sandmeyer-type reaction can introduce the carboxylic acid functionality.

Furthermore, methods for the direct synthesis of fluorinated benzoic acids are being explored. Nucleophilic fluorination of 1-arylbenziodoxolones has been investigated as a route to 2-fluorobenzoic acids, which could be adapted for the synthesis of the desired precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the nucleophilic aromatic substitution step, the choice of solvent, temperature, and the nature of the sulfur nucleophile can significantly impact the reaction outcome. A study on the synthesis of related 2-arylthiobenzoic acids from 2-chlorobenzoic acid highlighted the use of lithium hydroxide (B78521) to form the lithium salts of the reactants, which were then reacted at temperatures between 170°C and 200°C. google.com This suggests that the use of specific metal salts of the reactants could enhance reactivity and yield.

In the Fischer esterification step, several factors can be optimized. The choice and concentration of the acid catalyst are critical. While sulfuric acid is effective, alternative catalysts such as hafnium(IV) or zirconium(IV) salts have been shown to be efficient for direct ester condensation. organic-chemistry.org The reaction temperature and the method of water removal also play a significant role. Azeotropic distillation using a Dean-Stark apparatus is a common and effective method for water removal, which can significantly improve the ester yield. The ratio of alcohol to carboxylic acid is another key parameter; a larger excess of ethanol will favor the forward reaction. masterorganicchemistry.com

Below are interactive data tables summarizing key parameters for the synthesis steps.

Table 1: Nucleophilic Aromatic Substitution for the Preparation of 5-Fluoro-2-mercaptobenzoic Acid

| Parameter | Condition | Effect on Yield/Selectivity |

| Starting Material | 2-chloro-5-fluorobenzoic acid | Commercially available, activating groups facilitate substitution. |

| Sulfur Nucleophile | Sodium hydrosulfide (NaSH) | Common and effective reagent for thiol introduction. |

| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent, facilitates SNAr reactions. |

| Temperature | 100-150 °C | Higher temperatures are generally required to overcome the activation energy. |

| Reaction Time | 4-8 hours | Sufficient time is needed for the reaction to proceed to completion. |

Table 2: Fischer Esterification of 5-Fluoro-2-mercaptobenzoic Acid

| Parameter | Condition | Effect on Yield/Selectivity |

| Reactants | 5-fluoro-2-mercaptobenzoic acid, Ethanol (excess) | Excess ethanol shifts equilibrium towards product formation. |

| Catalyst | Sulfuric Acid (H₂SO₄) | Strong acid catalyst, protonates the carbonyl group to increase electrophilicity. |

| Temperature | Reflux (approx. 78 °C for ethanol) | Provides thermal energy for the reaction to proceed at a reasonable rate. |

| Water Removal | Dean-Stark apparatus | Continuously removes water, driving the equilibrium to the right. |

| Reaction Time | 2-6 hours | Varies depending on the efficiency of water removal and catalyst concentration. |

Analysis of Nucleophilic Thiolate Reactions (e.g., S-Alkylation and S-Arylation)

The sulfur atom in this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. This reactivity is harnessed in S-alkylation and S-arylation reactions to form new carbon-sulfur bonds, leading to the synthesis of thioethers.

The S-alkylation of aromatic thiols is a fundamental transformation that typically proceeds via an SN2 mechanism. The reaction begins with the deprotonation of the thiol using a suitable base to generate the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. youtube.com The general mechanism involves the initial deprotonation of the thiol, followed by the nucleophilic attack on the alkyl halide. youtube.com

S-arylation, on the other hand, often proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, especially when the aryl halide is activated by electron-withdrawing groups. The thiolate anion attacks the ipso-carbon of the aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent elimination of the leaving group restores the aromaticity and yields the aryl thioether. acsgcipr.org For less activated aryl halides, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-S coupling, are often employed. These reactions involve a catalytic cycle with a palladium or copper catalyst.

Table 1: Illustrative Examples of S-Alkylation and S-Arylation of Thiophenols

| Entry | Thiol | Electrophile | Base | Solvent | Catalyst | Product | Yield (%) |

| 1 | Thiophenol | Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) | None | Benzyl phenyl sulfide | >95 |

| 2 | 4-Methylthiophenol | 1-Bromobutane | NaH | THF | None | Butyl p-tolyl sulfide | 92 |

| 3 | Thiophenol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | None | 4-Nitrophenyl phenyl sulfide | 98 |

| 4 | 4-Chlorothiophenol | 4-Bromoanisole | NaOtBu | Toluene | Pd₂(dba)₃ / Xantphos | 4-Anisyl 4-chlorophenyl sulfide | 85 |

This table presents typical reaction conditions and yields for S-alkylation and S-arylation of thiophenols, which are analogous to reactions involving this compound.

Intramolecular Cyclization Pathways and Ring-Closure Mechanisms

This compound and its derivatives are key precursors for the synthesis of fused heterocyclic systems, such as thioxanthenones and related structures. These transformations occur via intramolecular cyclization, where the nucleophilic thiol group attacks an electrophilic center within the same molecule.

One common strategy involves the initial S-alkylation or S-acylation of the thiol, followed by an intramolecular cyclization. For instance, reaction with a suitable α-halo ketone can be followed by an intramolecular aldol-type condensation or a related cyclization to form a new ring. The regioselectivity of the cyclization is dictated by the nature of the linking chain and the reaction conditions.

Another important pathway is the intramolecular nucleophilic aromatic substitution, where the thiol attacks an activated position on the same aromatic ring or an adjacent one. For example, in the synthesis of thioflavones from 2-mercaptobenzoic acid derivatives, a 6-endo cyclization of a propynone intermediate is a key step. acsgcipr.org The mechanism often involves the formation of a six-membered ring through the attack of the sulfur nucleophile onto an alkyne or a related electrophilic moiety.

Role of Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic properties of substituents on the aromatic ring of this compound play a significant role in its reactivity. The fluorine atom at the 5-position and the ethyl ester group at the 1-position exert both inductive and resonance effects that influence the nucleophilicity of the thiol and the stability of reaction intermediates.

The fluorine atom is a strongly electron-withdrawing group through its inductive effect (-I), which decreases the electron density on the aromatic ring and can lower the pKa of the thiol group, making it more acidic. However, its resonance effect (+M) can donate electron density to the ring. For the 5-fluoro substituent, the inductive effect generally dominates, leading to a more acidic thiol compared to the non-fluorinated analogue. This increased acidity can facilitate the formation of the thiolate anion.

In nucleophilic aromatic substitution reactions, electron-withdrawing groups ortho and para to the leaving group stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. nih.govnih.gov The fluorine atom at the 5-position is para to the thiol group and would therefore be expected to stabilize any negative charge that develops on the ring during reactions where the sulfur atom acts as a leaving group, although this is less common for thiols. Conversely, when the thiol is the nucleophile, the electron-withdrawing nature of the fluorine can slightly decrease the nucleophilicity of the sulfur atom.

The ethyl ester group is also electron-withdrawing, both inductively and through resonance. This further increases the acidity of the thiol and can influence the regioselectivity of reactions. A computational study on substituted thiophenes demonstrated that electron-withdrawing substituents significantly impact the activation energy of nucleophilic addition, with stronger withdrawing groups leading to lower energy barriers. nih.gov

Table 2: Predicted Relative Reactivity based on Substituent Effects

| Compound | Substituent at C5 | Predicted Thiol pKa | Predicted Nucleophilicity | Predicted Rate of S-Alkylation |

| Ethyl 2-mercaptobenzoate | H | Higher | Higher | Slower |

| This compound | F | Lower | Lower | Faster (due to easier deprotonation) |

| Ethyl 5-nitro-2-mercaptobenzoate | NO₂ | Much Lower | Much Lower | Potentially faster (if deprotonation is rate-limiting) |

This table provides a qualitative prediction of how substituents at the 5-position might influence the properties and reactivity of ethyl 2-mercaptobenzoate derivatives based on general chemical principles.

Advanced Spectroscopic and Structural Elucidation Studies of Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 5-fluoro-2-mercaptobenzoate derivatives. It provides detailed information about the molecular framework, enabling the unambiguous determination of substituent positions (regiochemistry) and, where applicable, the three-dimensional arrangement of atoms (stereochemistry).

Derivatization of the thiol group, for instance through S-alkylation, leads to the formation of thioethers. The success and regioselectivity of such reactions are readily confirmed by ¹H and ¹³C NMR. In the ¹H NMR spectrum, the disappearance of the thiol proton (S-H) signal is a primary indicator of successful substitution at the sulfur atom.

Furthermore, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the change in the substituent at the C-2 position. The parent aromatic ring has three protons (at positions 3, 4, and 6). The introduction of an alkylthio group (-SR) at C-2 influences the electronic environment of these protons, leading to predictable changes in their chemical shifts. The fluorine atom at C-5 introduces additional complexity and information through heteronuclear coupling (H-F and C-F coupling). Analysis of these coupling constants (J-values) is instrumental in assigning the signals to the correct protons. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shift of the carbon atom directly attached to the sulfur (C-2) changes significantly upon derivatization. Similarly, the shifts of the other aromatic carbons, particularly those ortho and para to the C-2 and C-5 positions, are altered, confirming the substitution pattern. Studies on related benzo[b]thiophene derivatives and poly(3-hexylthiophene) demonstrate how ¹³C NMR chemical shifts are used to assign the regiochemistry of polymers and fused ring systems. researchgate.net

| Predicted NMR Data for a Hypothetical Derivative: Ethyl 5-fluoro-2-(methylthio)benzoate |

| ¹H NMR (Proton) |

| Assignment |

| Aromatic H-6 |

| Aromatic H-3 |

| Aromatic H-4 |

| Ester -OCH₂CH₃ |

| Thioether -SCH₃ |

| Ester -OCH₂CH₃ |

| ¹³C NMR (Carbon) |

| Assignment |

| Carbonyl C=O |

| Aromatic C-5 |

| Aromatic C-1 |

| Aromatic C-2 |

| Aromatic C-6 |

| Aromatic C-3 |

| Aromatic C-4 |

| Ester -OCH₂CH₃ |

| Thioether -SCH₃ |

| Ester -OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar fluorinated and thio-substituted aromatic esters.

Utilization of Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful method for identifying functional groups and investigating molecular conformation in derivatives of this compound. These two techniques are often used together as they provide complementary information based on different selection rules. atlantis-press.comnih.gov

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying key functional groups.

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band, typically in the region of 1715-1735 cm⁻¹. The exact position can provide insight into conjugation and electronic effects from other ring substituents. scholarsresearchlibrary.com

C-O Stretch: The ester C-O bonds produce strong bands in the 1300-1000 cm⁻¹ region. scialert.net

C-F Stretch: The aromatic carbon-fluorine bond results in a strong absorption in the 1250-1120 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

FT-Raman Spectroscopy: This technique is highly effective for analyzing non-polar, symmetric bonds and is particularly useful for sulfur-containing functional groups.

C-S Stretch: The carbon-sulfur (thioether) stretching vibration, which can be weak in the IR spectrum, typically appears as a moderate band in the Raman spectrum in the 600-750 cm⁻¹ range. researchgate.net

S-S Stretch: For derivatives involving the formation of a disulfide bridge, the S-S stretch would be readily observable in the Raman spectrum around 400-500 cm⁻¹, a region where it is often weak or absent in the FT-IR spectrum.

Aromatic Ring: The symmetric breathing vibrations of the benzene (B151609) ring are often strong in the Raman spectrum, providing a characteristic fingerprint.

By comparing the experimental spectra with those calculated using methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved, confirming the molecular structure and providing insights into its conformational properties. atlantis-press.comscholarsresearchlibrary.com

| Characteristic Vibrational Frequencies for Ethyl 5-fluoro-2-(alkylthio)benzoate Derivatives |

| Vibrational Mode |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch (ethyl/alkyl) |

| C=O Stretch (ester) |

| Aromatic C=C Stretch |

| C-H Bending (aliphatic) |

| C-O Stretch (ester) |

| C-F Stretch (aromatic) |

| C-S Stretch (thioether) |

Source: Data compiled from spectroscopic studies of related esters, thioethers, and fluorinated aromatic compounds. scialert.netresearchgate.netresearchgate.netnih.gov

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of newly synthesized derivatives of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed, allowing for the analysis of reaction solutions to detect products and even transient reactive intermediates. rsc.orguni-oldenburg.de

Upon successful synthesis of a derivative, ESI-MS analysis will show a prominent signal corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, which immediately confirms the molecular weight of the product.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern serves as a molecular fingerprint. For a typical S-alkylated derivative, several characteristic fragmentation pathways can be predicted based on the known behavior of aromatic esters and thioethers. miamioh.eduyoutube.com

Key fragmentation pathways include:

Loss of the Ethoxy Radical: Cleavage of the O-CH₂CH₃ bond leading to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) via a McLafferty rearrangement.

Loss of the Ester Group: Fragmentation resulting in the loss of the entire ethyl carboxylate group.

α-Cleavage: Cleavage of the bond between the sulfur atom and the attached alkyl group (R), or the bond between the sulfur and the aromatic ring.

Formation of Benzoyl Cation: A common pathway for benzoates is the loss of the ethoxy group followed by the loss of carbon monoxide (CO) to yield a fluorinated thienyl-type cation. youtube.com

Analyzing these fragments allows chemists to piece together the molecule's structure, confirming that the desired chemical transformations have occurred at the correct positions.

| Plausible Mass Spectrometric Fragmentation for a Generic Derivative: Ethyl 5-fluoro-2-(R-thio)benzoate |

| m/z Value |

| [M+H]⁺ |

| [M - 45]⁺ |

| [M - 73]⁺ |

| Varies |

| Varies |

| 109 |

Note: The table outlines common fragmentation patterns observed for aromatic esters and thioethers. miamioh.eduyoutube.commdpi.com Exact m/z values depend on the specific 'R' group.

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure Determination of Key Derivatives

While spectroscopic methods provide powerful evidence for molecular connectivity, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and, for chiral compounds, its absolute stereochemistry. elsevierpure.com

For derivatives of this compound that can be grown into suitable single crystals, X-ray analysis reveals several key features. It can confirm the planarity of the benzene ring and measure the dihedral angles between the ring and its substituents, such as the ester and thioether groups. This is crucial for understanding steric hindrance and conformational preferences. researchgate.netnih.gov

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, C-H···π interactions, or π-π stacking, which govern the supramolecular architecture of the solid. elsevierpure.comnih.gov For example, in related structures, molecules are often observed to form dimeric aggregates or extended chains through these non-covalent interactions. researchgate.net

Although a crystal structure for a simple derivative of this compound is not publicly available, the data from a related benzoylthiourea (B1224501) derivative illustrates the type of detailed information that can be obtained.

| Illustrative Crystal Data for a Structurally Related Compound (Ethyl-2-(3-benzoylthioureido)propanoate) |

| Parameter |

| Chemical Formula |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| α (°) |

| β (°) |

| γ (°) |

| Volume (ų) |

| Z (Molecules/unit cell) |

| Key Feature |

Source: Data from the crystal structure determination of Ethyl-2-(3-benzoylthioureido) propanoate, used here to exemplify the output of an X-ray diffraction study. researchgate.net

Computational and Theoretical Chemistry Studies on Ethyl 5 Fluoro 2 Mercaptobenzoate and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 5-fluoro-2-mercaptobenzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. nih.govnih.gov These calculations provide optimized structural parameters, including bond lengths and bond angles, which are crucial for understanding the molecule's physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | ~1.35 Å |

| C-S | ~1.78 Å | |

| S-H | ~1.34 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-S-H | ~98° |

| C-C-F | ~119° | |

| O=C-O | ~124° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Assessments

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and stability. materialsciencejournal.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is likely to have significant contributions from the sulfur atom of the mercapto group and the π-system of the benzene (B151609) ring, indicating that these are the primary sites for electrophilic attack.

Conversely, the LUMO indicates the ability of a molecule to accept electrons, acting as an electrophile. The LUMO is expected to be localized over the aromatic ring and the carbonyl group of the ester, suggesting these are the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap suggests the molecule is more reactive. The presence of both electron-donating (mercapto) and electron-withdrawing (fluoro and ester) groups on the benzene ring will modulate this energy gap.

Table 2: Hypothetical FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Note: These values are illustrative and based on typical FMO energies for substituted aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are crucial for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the oxygen atoms of the ester group and the fluorine atom, due to their high electronegativity. actascientific.comwalisongo.ac.idresearchgate.net

Regions of positive electrostatic potential (typically colored in shades of blue) indicate a deficiency of electrons and are prone to nucleophilic attack. These positive regions are anticipated to be located around the hydrogen atoms, particularly the acidic proton of the mercapto group and the protons of the ethyl group. walisongo.ac.id The MEP map thus provides a detailed picture of the molecule's reactivity landscape, complementing the insights gained from FMO analysis.

Prediction of Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, leading to a non-linear response.

The key NLO property is the hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large hyperpolarizability values often possess a strong donor-acceptor character, leading to significant intramolecular charge transfer upon excitation. jmcs.org.mx

For derivatives of this compound, the introduction of various donor and acceptor groups can be computationally modeled to predict their effect on the NLO response. The existing fluorine atom acts as an electron-withdrawing group, and its interplay with the mercapto and ester groups, along with other potential substituents, can be systematically studied to design molecules with enhanced NLO properties. jmcs.org.mx Theoretical calculations can provide valuable insights into structure-property relationships, guiding the synthesis of promising NLO materials. rsc.org

Table 3: Hypothetical NLO Properties of a Derivative of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | ~ 3.5 D |

| Average Polarizability (α) | ~ 150 |

| First Hyperpolarizability (β) | ~ 800 |

Note: These values are illustrative and represent a hypothetical derivative designed for enhanced NLO response.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSRR)

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors can be used to develop Quantitative Structure-Reactivity Relationships (QSRR), which are mathematical models that correlate the structure of a molecule with its chemical reactivity.

For this compound and its derivatives, a range of quantum chemical descriptors can be calculated, including:

Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer, related to the HOMO-LUMO gap. materialsciencejournal.org

Global Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. materialsciencejournal.org

These descriptors can be used in QSRR models to predict the reactivity of a series of related compounds in specific reactions, such as esterification or nucleophilic substitution. By establishing a correlation between these descriptors and experimentally observed reaction rates or equilibrium constants, QSRR can be a powerful tool for predicting the behavior of new, unsynthesized compounds. wikipedia.org

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Value |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |

| Global Softness (S) | 1 / (2η) | ~ 0.2 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 3.2 eV |

Note: These values are illustrative and calculated from the hypothetical FMO energies in Table 2.

Reaction Progress Kinetic Analysis (RPKA) and Computational Mechanistic Elucidation

Reaction Progress Kinetic Analysis (RPKA) is a powerful experimental technique for rapidly determining the kinetic profile of a chemical reaction. acs.org When combined with computational mechanistic studies, it provides a comprehensive understanding of the reaction pathway.

DFT calculations can be used to model the step-by-step process of a reaction, for instance, the addition of a nucleophile to the carbonyl carbon in an esterification reaction. dnu.dp.uamdpi.com The calculated activation energies for each step can be compared with the experimental kinetic data obtained from RPKA to validate the proposed mechanism. acs.org This integrated approach allows for a detailed understanding of the factors controlling the reaction rate and selectivity. For example, in the case of thiol additions, computational studies have been crucial in understanding the role of base catalysis and the nature of the intermediates. acs.orgnih.gov

Synthesis and Derivatization Strategies Utilizing Ethyl 5 Fluoro 2 Mercaptobenzoate

Synthesis of Dibenzo[b,f]sphinxsai.commdpi.comthiazepine Core Structures

The dibenzo[b,f] sphinxsai.commdpi.comthiazepine scaffold is a core component of several antipsychotic drugs. sphinxsai.com The synthesis of these structures often involves the strategic use of ethyl 5-fluoro-2-mercaptobenzoate and its derivatives.

Multi-Step Linear and Convergent Synthetic Sequences

The construction of the dibenzo[b,f] sphinxsai.commdpi.comthiazepine ring system can be achieved through both linear and convergent synthetic pathways. A common linear approach involves the initial S-arylation of a thiol with an ortho-halonitrobenzene derivative, followed by reduction of the nitro group to an amine. This amino group then participates in an intramolecular cyclization to form the thiazepine ring.

A convergent strategy, on the other hand, involves the preparation of two key fragments that are then coupled and cyclized. For instance, one fragment could be a derivative of 2-aminothiophenol (B119425), and the other a suitably substituted benzoic acid derivative. The final cyclization is often promoted by dehydrating agents like polyphosphoric acid. sphinxsai.com

An alternative approach involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene (B146284) in a basic aqueous solution, followed by reduction of the nitro group and subsequent direct cyclization. google.com This method is noted for its environmental advantages by minimizing the use of organic solvents. google.com

Optimization of Key Cyclization and Coupling Steps

The efficiency of dibenzo[b,f] sphinxsai.commdpi.comthiazepine synthesis heavily relies on the optimization of the cyclization and coupling reactions. The choice of catalyst, solvent, and reaction temperature plays a crucial role. For instance, in Buchwald-Hartwig amination reactions, which can be employed for the C-N bond formation in the thiazepine ring, the selection of the appropriate palladium catalyst and ligand is critical for achieving high yields. mdpi.com

Construction of Benzo[b]thiophene Scaffolds

Benzo[b]thiophenes are another important class of heterocyclic compounds with a wide range of biological activities. This compound can serve as a key starting material for the synthesis of these scaffolds.

One-Pot Synthetic Strategies and Efficiency Studies

Another efficient one-pot synthetic strategy for benzothiophen derivatives involves a transition-metal-free process at room temperature. mdpi.com This approach utilizes a Smiles rearrangement and offers high reaction efficiency and mild conditions. mdpi.com

Diverse Aryl/Hetaryl Substituent Introductions

The ability to introduce a variety of substituents onto the benzo[b]thiophene core is crucial for developing libraries of compounds for drug discovery. Methods have been developed for the synthesis of 2-arylbenzo[b]thiophenes with heteroatoms at the 3-position. nih.gov This is achieved through a sequence of aromatic nucleophilic substitution and Heck-type coupling reactions starting from the benzo[b]thiophene core. nih.gov

The following table provides a summary of different synthetic strategies for benzo[b]thiophenes:

| Synthetic Strategy | Key Features | Advantages | Reference |

| One-pot from o-halo-ethynylbenzenes | Convenient, versatile for various substituents. | Good to high yields. | elsevierpure.com |

| Transition-metal-free one-pot | Room temperature, Smiles rearrangement. | High efficiency, mild conditions. | mdpi.com |

| Substitution and Heck coupling | Introduces aryl and heteroatom groups. | Access to 2-aryl-3-substituted derivatives. | nih.gov |

Preparation of 1,3-Benzothiazine Derivatives

1,3-Benzothiazine derivatives represent another class of heterocyclic compounds that can be synthesized using this compound as a precursor. These compounds have shown a range of biological activities.

The synthesis of 1,3-benzothiazines can be achieved through various routes. One common method involves the condensation of a 2-mercaptobenzoyl derivative with an appropriate amine and an aldehyde or its equivalent. The specific reaction conditions and the nature of the reactants determine the final structure of the 1,3-benzothiazine derivative. While direct synthesis examples starting from this compound are not prevalent in the provided search results, the derivatization of the carboxylate and thiol groups would enable its use in established synthetic routes for 1,3-benzothiazines. For instance, the reaction of 2-aminothiophenol with various electrophiles is a common strategy for constructing 1,4-benzothiazine systems, which could be adapted. nih.gov

Synthesis of Other Sulfur- and Fluorine-Containing Heterocyclic Analogs

The versatile scaffold of this compound, with its reactive thiol and ester functionalities, alongside the activating influence of the fluorine atom, presents significant potential for the synthesis of a variety of other sulfur- and fluorine-containing heterocyclic analogs. While specific documented examples utilizing this compound as a direct precursor for diverse heterocyclic systems are not extensively reported in readily available literature, established synthetic methodologies for analogous 2-mercaptobenzoate derivatives can be extrapolated to predict potential reaction pathways. These strategies often involve the cyclocondensation of the mercapto group and the ester function (or its derivatives) with appropriate bifunctional reagents to construct new heterocyclic rings.

One of the most common and powerful methods for constructing fused thiophene (B33073) rings is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While the classical Gewald reaction does not directly apply to this compound, variations of this methodology, such as the Fiesselmann thiophene synthesis, offer a pathway to thiophene derivatives. The Fiesselmann synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. By analogy, the reaction of this compound with α-haloketones or α-haloesters could lead to the formation of substituted benzothiophenes. The initial step would likely be the S-alkylation of the thiol group, followed by an intramolecular cyclization and condensation to form the thiophene ring fused to the fluorinated benzene (B151609) ring.

Another important class of sulfur-containing heterocycles that could potentially be synthesized from this compound are thieno[2,3-b]pyridines . These structures are of significant interest in medicinal chemistry. The synthesis of thieno[2,3-b]pyridines often starts from a substituted pyridine-2(1H)-thione, which is then elaborated. Alternatively, a common approach involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with a 1,3-dicarbonyl compound. In the context of this compound, a plausible synthetic route could involve its reaction with a suitable nitrogen-containing reagent, such as a halo-substituted pyridine (B92270) derivative, to first form a thioether, followed by intramolecular cyclization to build the pyridine ring onto the benzothiophene (B83047) core.

Furthermore, the inherent reactivity of the thiol and ester groups in this compound makes it a candidate for the synthesis of other heterocyclic systems like benzothiazoles and thieno[3,2-d]pyrimidines . For instance, reaction with a suitable one-carbon synthon and an amine could lead to the formation of a fused thiazole (B1198619) ring. Similarly, condensation with a formamide (B127407) equivalent or a related reagent could pave the way for the construction of a pyrimidine (B1678525) ring fused to the thiophene moiety.

While direct experimental data for these transformations starting specifically from this compound is limited in the surveyed literature, the established reactivity patterns of similar compounds strongly suggest its utility as a versatile building block for a range of sulfur- and fluorine-containing heterocyclic analogs. The following table summarizes potential synthetic strategies and the resulting heterocyclic cores.

| Starting Material Precursor | Reagent Class | Potential Heterocyclic Product | Reaction Type (Analogous) |

| This compound | α-Haloketones/esters | Substituted Benzothiophenes | Fiesselmann-type Synthesis |

| This compound | Halopyridines | Thieno[2,3-b]pyridines | Nucleophilic Aromatic Substitution/Cyclization |

| This compound | Formamide/Urea derivatives | Thieno[3,2-d]pyrimidines | Cyclocondensation |

| This compound | Isothiocyanates | Thiazole derivatives | Addition/Cyclization |

This table represents potential synthetic pathways based on established chemical principles and reactions of analogous compounds, as direct literature examples for this compound in these specific transformations were not extensively found in the search results.

Further research and experimental validation are necessary to fully explore and document the synthetic potential of this compound in the creation of these and other novel heterocyclic structures. The presence of the fluorine atom is anticipated to influence the reactivity and properties of the resulting heterocyclic analogs, making this an area ripe for further investigation.

Exploration of Pharmacological and Biological Relevance of Derived Compounds Mechanistic and Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as ethyl 5-fluoro-2-mercaptobenzoate, influence its biological activity. These studies have revealed several key trends for derivatives of similar scaffolds.

For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, the presence of a 4-fluorophenoxy substituent was found to be generally advantageous for antiplasmodial activity. mdpi.com Its replacement with other groups often led to a decrease in potency, highlighting the importance of this specific substitution. mdpi.com Similarly, the nature and position of substituents on a piperazinylphenyl moiety attached to the core structure significantly impacted activity. mdpi.com

In the context of coumarin (B35378) derivatives, SAR studies have demonstrated that O-substitutions are essential for antifungal activity. mdpi.com The length of aliphatic chains and the presence of electron-withdrawing groups, such as nitro and acetate (B1210297) groups, were also found to be critical factors favoring activity. mdpi.com Specifically, a reduction in the length of an alkenyl side-chain correlated with a proportional increase in antifungal activity. mdpi.com The introduction of electron-withdrawing nitro groups to the coumarin skeleton consistently enhanced fungicidal activity. mdpi.com

For benzothiazole (B30560) derivatives, the substitution on the aromatic ring is critical, with a 7'-substituent being essential for heat shock protein 90 (Hsp90) inhibition. nih.gov Furthermore, the presence of electron-withdrawing groups like nitro or fluoro groups at the fifth position of an indolinone nucleus attached to a mercaptobenzothiazole core resulted in maximum activity against Staphylococcus epidermidis. nih.gov

These examples underscore the power of SAR studies in rationally guiding the design of more potent and selective compounds derived from foundational scaffolds.

Investigation of Ligand-Target Interactions, e.g., Receptor Binding or Enzyme Inhibition Profiles of Derived Scaffolds

The biological effects of compounds derived from scaffolds related to this compound are often mediated by their specific interactions with biological targets such as enzymes and receptors.

One area of significant interest is the inhibition of enzymes crucial for pathogen survival or cancer progression. For example, derivatives of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU), a related fluorinated compound, have been shown to be potent inhibitors of herpes simplex virus (HSV)-encoded thymidine (B127349) kinase. nih.gov The K_i values for HSV-1 and HSV-2 encoded thymidine kinases were 0.6 and 0.74 µM, respectively, indicating strong binding and inhibition. nih.gov In contrast, the same compound showed a much weaker interaction with human leukemic cell thymidine kinase (K_i > 150 µM), highlighting its selectivity for the viral enzyme. nih.gov

In the realm of anticancer research, benzothiazolothiopurines have been identified as potent inhibitors of heat shock protein 90 (Hsp90). nih.gov The benzothiazole moiety was found to be highly sensitive to substitutions, with a 7'-substituent being crucial for activity. nih.gov Some of these compounds demonstrated low nanomolar inhibition in a Her-2 degradation assay. nih.gov

Furthermore, molecular docking studies have been employed to predict and understand the binding of 1,2,4-triazole (B32235) derivatives to the active site of the PI3K protein, a key player in cancer cell signaling pathways. nih.gov These computational studies suggested a favorable accommodation within the binding site, indicating their potential as PI3K inhibitors. nih.gov

The table below summarizes the inhibitory activities of selected derivative scaffolds against their respective targets.

| Derivative Scaffold | Target Enzyme/Receptor | Inhibition Data (K_i / IC50) |

| 2'-Fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU) | Herpes Simplex Virus Type 1 Thymidine Kinase | K_i = 0.6 µM nih.gov |

| 2'-Fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU) | Herpes Simplex Virus Type 2 Thymidine Kinase | K_i = 0.74 µM nih.gov |

| 2'-Fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU) | Human Leukemic Cell Thymidine Kinase | K_i > 150 µM nih.gov |

| Benzothiazolothiopurines | Heat Shock Protein 90 (Hsp90) | Low nanomolar range (Her-2 degradation assay) nih.gov |

| 5-Fluoroindole-2-carboxylic acid | Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) | IC50 = 10 µM nih.gov |

In Vitro Profiling of Derived Compounds for Specific Biological Activities (e.g., phosphomannose isomerase inhibition, anti-tumor, anti-bacterial/tuberculostatic potential)

The structural modifications of scaffolds related to this compound have yielded derivatives with a broad spectrum of in vitro biological activities.

Anti-tumor Activity:

Derivatives incorporating a 5-fluoro substituent have shown significant anti-proliferative activity against various cancer cell lines. For instance, a 5-fluoro-benzothiazole derivative displayed potent activity against human breast cancer (MCF-7, MDA MB 468) and colon carcinoma (HCT-116, HT 29) cell lines, with GI50 values as low as 0.08 µM. nih.gov Similarly, 5-fluoroindole-2-carboxylic acid was found to inhibit the human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in many cancers, with an IC50 of 10 µM. nih.gov Furthermore, certain 1,2,4-triazole derivatives have demonstrated anti-tumor activity against breast cancer cell lines (MDA-MB-231) with reduced toxicity towards normal cells. nih.gov

The following table presents the in vitro anti-tumor activity of selected derivative classes.

| Derivative Class | Cancer Cell Line(s) | Activity (GI50 / IC50) |

| 5-Fluoro-benzothiazole | HCT-116 (Colon Carcinoma) | GI50 = 0.08 µM nih.gov |

| 5-Fluoro-benzothiazole | MCF-7 (Breast Cancer) | GI50 = 0.37 µM nih.gov |

| 5-Fluoro-benzothiazole | MDA MB 468 (Breast Cancer) | GI50 = 0.41 µM nih.gov |

| 5-Fluoro-benzothiazole | HT 29 (Colon Carcinoma) | GI50 = 0.41 µM nih.gov |

| 5-Fluoroindole-2-carboxylic acid | Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) | IC50 = 10 µM nih.gov |

| 6-Fluoroindole | HeLa, PC-3, MDA-MB-231, BxPC-3 | IC50 = 21.13–29.94 µM nih.gov |

| 1,2,4-Triazoles | MDA-MB-231 (Breast Cancer) | Significant antiproliferative activity nih.gov |

Anti-bacterial/Tuberculostatic Potential:

Thiazole (B1198619) derivatives have emerged as a promising class of antimicrobial agents. nih.gov Several synthesized thiazole compounds have exhibited notable antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net In some cases, the activity was comparable to that of standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437) sulfate. nih.gov Additionally, some of these derivatives showed moderate antifungal activity against Candida albicans. nih.govresearchgate.net The incorporation of a coumarin moiety into thiazole derivatives has been shown to enhance their antibacterial properties. researchgate.net

Development of Novel Chemical Probes for Biological Systems based on Derived Structures

The unique properties of compounds derived from scaffolds like this compound make them valuable as chemical probes for studying biological systems. Their ability to selectively interact with specific enzymes or receptors allows for the investigation of cellular pathways and disease mechanisms.

For example, the selective inhibition of viral thymidine kinase by FEAU allows for the probing of viral replication processes without significantly affecting host cell machinery. nih.gov Similarly, potent and selective Hsp90 inhibitors derived from benzothiazoles can be used to elucidate the role of Hsp90 in cancer cell survival and signaling. nih.gov

The development of such chemical probes is crucial for target validation and for understanding the intricate workings of biological systems. The continued exploration of derivatives from the this compound scaffold holds promise for the discovery of new and powerful tools for chemical biology and drug discovery.

Analytical Methodologies for Research and Development of Ethyl 5 Fluoro 2 Mercaptobenzoate and Its Derivatives

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purity evaluation of Ethyl 5-fluoro-2-mercaptobenzoate and its derivatives. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, which is a moderately polar and relatively non-volatile ester, reversed-phase HPLC (RP-HPLC) is the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure good peak shape for the acidic thiol group. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

For the isolation of impurities or for preparative purposes, the analytical HPLC method can be scaled up by using a larger diameter column and a higher flow rate. The fractions corresponding to the main peak and any impurity peaks can be collected for further structural elucidation by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being an ester, possesses sufficient volatility for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any volatile impurities.

For GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium or hydrogen). The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and interactions with the stationary phase. A non-polar or mid-polar column, such as one coated with a phenyl polysiloxane phase, would be suitable for the analysis of this aromatic ester.

GC-MS is particularly valuable as it provides both retention time data (from the GC) and mass spectral data (from the MS). The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used to confirm its identity and to identify any co-eluting impurities.

Table 2: Illustrative GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-450 amu |

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Chemistry Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For a compound like Ethyl 5-fluoro-2-mercaptobenzoate, this translates to the development of synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Current research in green chemistry offers several promising avenues for the synthesis of aromatic thiols and their derivatives. These approaches move away from traditional methods that may involve harsh reaction conditions or produce significant byproducts.

One area of focus is the use of alternative, greener solvents. Water, for instance, has been explored as a solvent for the synthesis of various heterocyclic compounds and thiophenytoins, offering a non-toxic and cost-effective alternative to conventional organic solvents. derpharmachemica.com The development of synthetic protocols for this compound in aqueous media or other green solvents would represent a significant step towards sustainability.

Another key strategy is the development of metal-free catalytic systems. Research has demonstrated the synthesis of sulfonyl chlorides and bromides from thiols using an environmentally benign, metal-free system with oxygen as the terminal oxidant. semanticscholar.org Applying similar principles to the synthesis of fluorinated mercaptobenzoates could lead to more sustainable production methods. Furthermore, molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant presents another green protocol for creating valuable sulfur-containing motifs. rsc.org

"Thiol-free" synthesis is also an emerging concept, aiming to avoid the use of odorous and toxic thiols as starting materials. rsc.org Investigating such pathways for the introduction of the thiol group onto the fluorinated benzoic acid core could significantly improve the environmental profile of the synthesis.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Use of Green Solvents (e.g., water) | Reduces reliance on volatile and hazardous organic solvents. derpharmachemica.com |

| Metal-Free Catalysis | Avoids the use of potentially toxic and expensive metal catalysts. semanticscholar.org |

| Molybdenum-Catalyzed Oxidation | Employs environmentally benign oxidants like H2O2 or air. rsc.org |

| "Thiol-Free" Synthesis | Eliminates the need for odorous and toxic thiol starting materials. rsc.org |

Application in Supramolecular Chemistry and Advanced Materials Science

The unique electronic properties conferred by the fluorine atom, combined with the coordinating ability of the thiol group, make this compound an intriguing building block for supramolecular chemistry and advanced materials.

Fluorinated aromatic compounds are known to have applications in the development of liquid crystals and high-performance polymers. researchgate.net The incorporation of fluorine can influence intermolecular interactions, leading to desirable material properties. The specific substitution pattern of this compound could be exploited to design novel liquid crystalline materials or to serve as a monomer for the synthesis of advanced fluorinated polymers with tailored thermal and electronic properties.

Thiophene-based materials, which share the presence of a sulfur atom in an aromatic system, are extensively studied for their optoelectronic properties and their ability to self-assemble into functional nanostructures. scispace.comresearchgate.net By analogy, derivatives of this compound could be designed to self-assemble through a combination of hydrogen bonding, π-π stacking, and coordination with metal ions, leading to the formation of supramolecular architectures with interesting photophysical or electronic characteristics. Such materials could find applications in organic electronics, sensing, and catalysis.

The synthesis of aromatic dithiol ligands for the formation of thermoelectric materials is an active area of research. diva-portal.org This suggests that bifunctional derivatives of this compound could be explored as ligands for the creation of coordination polymers with potential thermoelectric applications.

| Potential Application Area | Key Structural Feature of this compound |

| Liquid Crystals | Fluorine substitution influencing intermolecular interactions. researchgate.net |

| High-Performance Polymers | Fluorinated aromatic core for thermal and electronic properties. researchgate.net |

| Supramolecular Assemblies | Thiol group for coordination and self-assembly. scispace.comresearchgate.net |

| Thermoelectric Materials | Potential for derivatization into bifunctional thiol ligands. diva-portal.org |

Chemoinformatics and Machine Learning Approaches for Derivative Design and Activity Prediction

The integration of computational tools, particularly chemoinformatics and machine learning, is revolutionizing drug discovery and materials science. These approaches can be powerfully applied to explore the chemical space around this compound and to predict the properties of its derivatives.

Machine learning models are increasingly used to predict the biological activity of compounds, analyze quantitative structure-activity relationships (QSAR), and even design new molecules with desired properties (de novo design). nih.govzenodo.org For this compound, which has been identified as a fragment in the synthesis of cannabinoid receptor modulators, machine learning could be employed to design novel derivatives with enhanced potency and selectivity. semanticscholar.orgnih.govmdpi.com By training models on existing data for cannabinoid receptor ligands, it would be possible to predict the activity of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis.

Deep learning, a subset of machine learning, is particularly adept at handling complex data and can be used to generate novel chemical structures with specific desired characteristics. zenodo.orgacs.org Such models could be trained to design derivatives of this compound that are optimized for specific biological targets or material properties.

These computational approaches are not limited to biological applications. They can also be used to predict the physicochemical properties of new materials, accelerating the discovery of novel liquid crystals, polymers, or supramolecular systems based on the this compound scaffold.

| Computational Approach | Application to this compound |

| Machine Learning for QSAR | Predicting the biological activity of derivatives. nih.govzenodo.org |

| De Novo Drug Design | Generating novel derivatives with desired therapeutic properties. acs.org |

| Property Prediction | Forecasting the physicochemical properties of new materials. |

Integration with High-Throughput Experimentation for Library Synthesis

High-throughput experimentation (HTE) and automated synthesis are powerful tools for rapidly exploring chemical reactions and synthesizing large libraries of compounds for screening. This compound has already been utilized in the context of library synthesis for the discovery of cannabinoid receptor modulators. semanticscholar.orgmdpi.com

The future will likely see an expansion of this approach, with the compound being incorporated into more sophisticated automated synthesis platforms. nih.gov These systems can perform reactions, purifications, and analyses in a parallel and automated fashion, significantly accelerating the pace of research.

The development of robust and versatile synthetic methodologies that are amenable to high-throughput formats is crucial. For instance, the "click chemistry" reaction, a highly efficient and specific reaction, is well-suited for HTE. rsc.org Designing derivatives of this compound that can participate in click reactions would enable its rapid incorporation into diverse molecular scaffolds.

The synthesis of peptide α-thioesters for use in native chemical ligation is another area where high-throughput methods are being developed. nih.gov Given that this compound is an ester of a mercaptobenzoic acid, exploring its use in similar high-throughput strategies for the synthesis of peptide and protein analogs is a promising research direction.

By combining the synthetic versatility of this compound with the power of automated synthesis and HTE, researchers can rapidly generate large and diverse libraries of compounds for screening in a wide range of applications, from drug discovery to materials science.

| High-Throughput Strategy | Relevance to this compound |

| Automated Library Synthesis | Rapid generation of derivatives for screening. semanticscholar.orgmdpi.comnih.gov |

| "Click Chemistry" Amenable Derivatives | Efficient incorporation into diverse molecular scaffolds. rsc.org |

| High-Throughput Thioester Synthesis | Potential for creating libraries of peptide and protein analogs. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.